molecular formula C25H21NO6S B3009573 3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline CAS No. 866895-69-4

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B3009573
CAS No.: 866895-69-4
M. Wt: 463.5
InChI Key: WFAFZBGUQPKVQO-UHFFFAOYSA-N
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Description

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, two methoxy groups, and a methoxybenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride to form 3-benzoyl-6,7-dimethoxyaniline. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinoline core. Finally, the sulfonylation of the quinoline derivative with 4-methoxybenzenesulfonyl chloride yields the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoyl and sulfonyl groups can interact with the active sites of enzymes, while the methoxy groups can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and sulfonyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

[6,7-dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-30-17-9-11-18(12-10-17)33(28,29)25-19-13-22(31-2)23(32-3)14-21(19)26-15-20(25)24(27)16-7-5-4-6-8-16/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFZBGUQPKVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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